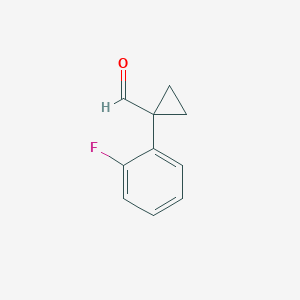

1-(2-Fluorophenyl)cyclopropanecarbaldehyde

Description

1-(2-Fluorophenyl)cyclopropanecarbaldehyde is a cyclopropane derivative featuring a 2-fluorophenyl substituent and an aldehyde functional group. The cyclopropane ring introduces significant steric strain, which often enhances reactivity in synthetic applications . The aldehyde moiety enables participation in condensation, nucleophilic addition, and oxidation reactions, making it valuable in pharmaceutical and materials chemistry.

Properties

IUPAC Name |

1-(2-fluorophenyl)cyclopropane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO/c11-9-4-2-1-3-8(9)10(7-12)5-6-10/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCGUHEPBRDNMAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Fluorophenyl)cyclopropanecarbaldehyde typically involves the reaction of 2-fluorobenzyl chloride with cyclopropanecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the cyclopropane ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(2-Fluorophenyl)cyclopropanecarbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

1-(2-Fluorophenyl)cyclopropanecarbaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)cyclopropanecarbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of its use. For instance, in medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes involved in disease pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between 1-(2-Fluorophenyl)cyclopropanecarbaldehyde and its analogs:

Structural and Functional Group Analysis

- Aldehyde vs. Carboxylic Acid : The aldehyde group in this compound is more electrophilic than the carboxylic acid in its analog (CAS 915923-90-9), enabling faster nucleophilic additions. However, the carboxylic acid’s lower pKa (4.40) makes it more acidic, favoring salt formation and ionic interactions .

Physicochemical Properties

- Solubility : The hydrochloride salt’s solubility exceeds that of the free base or neutral analogs due to ionic character . The aldehyde derivative likely requires organic solvents for handling.

- Stability : Dimethyl substitution in the carboxylic acid analog (CAS 915923-90-9) reduces ring strain, enhancing thermal stability (predicted boiling point: 312°C) compared to the unsubstituted cyclopropane aldehyde .

Biological Activity

Overview

1-(2-Fluorophenyl)cyclopropanecarbaldehyde is an organic compound with the molecular formula C10H9FO and a molecular weight of 164.18 g/mol. It consists of a cyclopropane ring substituted with a 2-fluorophenyl group and an aldehyde functional group. This unique structure suggests potential biological activity, particularly due to the presence of the fluorine atom, which can enhance the compound's reactivity and interaction with biological targets.

- Molecular Formula : C10H9FO

- Molecular Weight : 164.18 g/mol

- IUPAC Name : 1-(2-fluorophenyl)cyclopropane-1-carbaldehyde

- Canonical SMILES : C1CC1(C=O)C2=CC=CC=C2F

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The compound may act as an inhibitor or modulator in various biochemical pathways, which is common for compounds featuring aldehyde functionalities. The mechanism of action remains to be fully elucidated but is likely influenced by the structural characteristics that allow for binding to biological targets.

Comparative Analysis

The biological activity of this compound can be contrasted with other similar compounds, such as:

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| 1-(2-Chlorophenyl)cyclopropanecarbaldehyde | Chlorine instead of fluorine | Antimicrobial properties |

| 1-(2-Bromophenyl)cyclopropanecarbaldehyde | Bromine substitution | Anti-inflammatory effects |

| 1-(2-Methylphenyl)cyclopropanecarbaldehyde | Methyl group addition | Neuroprotective activity |

These comparisons highlight how variations in halogen or functional groups can influence the biological properties and mechanisms of action.

Case Studies and Research Findings

Research into compounds similar to this compound has yielded insights into their potential therapeutic applications:

- Inhibition Studies : Compounds with similar cyclopropane structures have been tested for their ability to inhibit specific enzymes involved in cancer pathways. For instance, studies have shown that modifications in the cyclopropane ring can significantly alter inhibitory potency against certain kinases .

- Pharmacological Evaluations : In vivo studies on related compounds indicate that cyclopropane derivatives can exhibit varied pharmacokinetic profiles, suggesting that this compound may also show unique absorption and metabolism characteristics .

- Synthetic Applications : The compound's structure allows it to be a versatile building block in organic synthesis, particularly in developing pharmaceuticals targeting neurological disorders .

Future Directions

Further research is essential to fully understand the biological activity of this compound. Key areas for exploration include:

- Biological Testing : Conducting systematic studies to evaluate its effects on various cell lines and animal models.

- Mechanistic Studies : Elucidating the specific molecular targets and pathways affected by this compound.

- Structure-Activity Relationship (SAR) : Investigating how modifications to its structure influence its biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.